molecular formula C13H8FIN2 B3052902 2-(4-Fluorophenyl)-6-iodoimidazo[1,2-a]pyridine CAS No. 478040-44-7

2-(4-Fluorophenyl)-6-iodoimidazo[1,2-a]pyridine

Cat. No.: B3052902
CAS No.: 478040-44-7
M. Wt: 338.12 g/mol
InChI Key: UZQKQZDRUQNOQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)-6-iodoimidazo[1,2-a]pyridine is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a 4-fluorophenyl group at position 2 and an iodine atom at position 4. This compound has garnered significant attention in medicinal chemistry, particularly as a β-amyloid (Aβ) imaging agent for Alzheimer’s disease (AD) diagnosis. Its iodinated structure enables radiolabeling (e.g., with $^{125}$I or $^{123}$I) for single-photon emission computed tomography (SPECT) or positron emission tomography (PET) imaging . In vitro studies demonstrate high binding affinity to Aβ aggregates ($K_i = 15 \, \text{nM}$), surpassing earlier probes like $^{125}$I-TZDM . The fluorine atom enhances metabolic stability, while the iodine atom optimizes lipophilicity for blood-brain barrier penetration .

Properties

IUPAC Name

2-(4-fluorophenyl)-6-iodoimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FIN2/c14-10-3-1-9(2-4-10)12-8-17-7-11(15)5-6-13(17)16-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQKQZDRUQNOQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363679
Record name 2-(4-fluorophenyl)-6-iodoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478040-44-7
Record name 2-(4-fluorophenyl)-6-iodoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Regioselective Iodination via Ultrasound-Assisted Methods

Ultrasound irradiation has emerged as a pivotal tool for achieving regioselective iodination of imidazo[1,2-a]pyridines. In a landmark study, researchers demonstrated that 2-(4-fluorophenyl)imidazo[1,2-a]pyridine undergoes efficient iodination at the C6 position using molecular iodine (I₂) and tert-butyl hydroperoxide (TBHP) in ethanol under ultrasonic conditions. The reaction mechanism involves radical initiation by TBHP, followed by iodine incorporation at the electron-deficient C6 position of the pyridine ring. Key advantages include:

  • Reaction Conditions : 0.2 mmol substrate, 0.12 mmol I₂, 0.4 mmol TBHP, ethanol (2 mL), 30 min ultrasonic irradiation.
  • Yield : 80–95% for C6-iodinated products.
  • Regioselectivity : The 4-fluorophenyl group at C2 directs iodination to C6 via electronic effects, as confirmed by density functional theory (DFT) calculations.

This method eliminates the need for transition-metal catalysts and operates under ambient conditions, aligning with green chemistry principles.

Molecular Iodine-Catalyzed Three-Component Cyclization

A scalable one-pot synthesis leverages molecular iodine as a dual catalyst and iodine source. The protocol involves condensation of 2-aminopyridine, 4-fluorobenzaldehyde, and dimedone in aqueous medium, followed by iodination:

  • Cyclization : 2-Aminopyridine reacts with 4-fluorobenzaldehyde and dimedone at 80°C for 2 h, forming the imidazo[1,2-a]pyridine core.
  • Iodination : Addition of I₂ (10 mol%) at 100°C for 1 h introduces iodine at C6.

Key Data :

Parameter Value
Yield 92%
Reaction Time 3 h total
EcoScale Score 78/100

This approach achieves atom economy >85% and is compatible with diverse substrates, including electron-deficient pyridines.

Palladium-Catalyzed Cross-Coupling for Late-Stage Iodination

Palladium-mediated strategies enable precise iodine incorporation at C6. A representative procedure involves Suzuki-Miyaura coupling of 6-bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine with iodobenzene diacetate:

  • Substrate Preparation : 6-Bromo derivative synthesized via Friedländer cyclization of 2-amino-5-bromopyridine and 4-fluorophenylacetaldehyde.
  • Coupling : Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), and K₂CO₃ in DMF at 100°C for 12 h.

Performance Metrics :

  • Yield: 75–88%
  • Selectivity: >99% (C6 vs. C3 iodination)
  • Limitations: Requires pre-functionalized bromo intermediates.

Solid-State Mechanochemical Synthesis

Ball-milling techniques offer solvent-free iodination using potassium iodide (KI) and Oxone® as oxidant:

  • Conditions : 2-(4-fluorophenyl)imidazo[1,2-a]pyridine (1 eq), KI (2 eq), Oxone® (1.5 eq), 25 Hz, 60 min.
  • Yield : 68%
  • Advantages : No solvent waste, scalable to gram quantities.

Photoredox-Catalyzed C–H Activation

Visible-light-driven iodination employs fac-Ir(ppy)₃ as photocatalyst and N-iodosuccinimide (NIS) as iodine source:

  • Mechanism : Excited Ir(III) generates aryl radicals, which abstract iodine from NIS.
  • Conditions : Substrate (0.1 mmol), Ir(ppy)₃ (2 mol%), NIS (1.2 eq), DCE, blue LEDs, 24 h.
  • Yield : 72%

Comparative Analysis of Preparation Methods

Method Yield (%) Time Catalyst Sustainability
Ultrasound-assisted 95 30 min None High
I₂-catalyzed 92 3 h I₂ Moderate
Pd cross-coupling 88 12 h Pd(PPh₃)₄ Low
Mechanochemical 68 1 h None High
Photoredox 72 24 h Ir(ppy)₃ Moderate

Ultrasound and iodine-catalyzed methods outperform others in efficiency and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-6-iodoimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Activities
Imidazopyridines, including 2-(4-Fluorophenyl)-6-iodoimidazo[1,2-a]pyridine, exhibit a wide range of pharmacological activities such as:

  • Antibacterial : Research indicates that derivatives of imidazopyridines can effectively combat bacterial infections, including those caused by Staphylococcus aureus and Escherichia coli. The presence of the fluorine atom at the para position of the phenyl ring enhances antibacterial activity .
  • Antitumor : Compounds in this class have shown promise in targeting cancer cells. For instance, imidazopyridine derivatives have been studied for their ability to inhibit specific cancer cell proliferation and induce apoptosis .
  • Anti-inflammatory : Some derivatives demonstrate anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

Synthetic Methodologies

Iodination Reactions
The iodination of imidazopyridines is crucial for synthesizing various derivatives with enhanced biological activity. A novel ultrasound-assisted method has been developed for the regioselective iodination at the C3 position without metal catalysts, yielding high product yields (65-95%) under mild conditions . This method showcases the versatility of this compound as a synthetic intermediate.

Cross-Coupling Reactions
The compound has also been utilized in cross-coupling reactions with thiophenols to form novel derivatives. This functionalization expands the scope of potential applications in drug development and materials science .

Case Studies and Research Findings

StudyObjectiveFindings
Thakur et al. (2022)Evaluate antibacterial activityCompounds exhibited strong activity against S. aureus; fluorine substitution increased efficacy .
Ebenezer et al. (2019)Synthesize pyrazolo-IZP conjugatesDeveloped effective antibacterial agents targeting cell wall synthesis with broad-spectrum activity against multiple pathogens .
Salhi et al. (2021)Investigate iodination methodsAchieved high yields of iodinated products using environmentally friendly methods; demonstrated functional group tolerance .

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-6-iodoimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated. For example, it may inhibit certain enzymes involved in inflammatory processes or interact with receptors involved in cell signaling .

Comparison with Similar Compounds

2-(4-Dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine (IMPY)

  • Structure: Differs by replacing the 4-fluorophenyl group with a 4-dimethylaminophenyl moiety.
  • Activity: Exhibits lower Aβ binding affinity ($Ki = 15 \, \text{nM}$) compared to its bromo analogue ($Ki = 10 \, \text{nM}$) but remains superior to non-iodinated derivatives.
  • Limitation : Rapid in vivo clearance limits clinical utility for PET-CT due to lower resolution compared to SPECT .

6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine (Alpidem)

  • Structure : Chlorine substituents at positions 6 and 4-phenyl.
  • Activity : Demonstrates rapid metabolic degradation (e.g., <50% parent compound remaining post-metabolism), contrasting with the 89.13% stability of the 4-fluorophenyl analogue .
  • Application: Primarily used as an anxiolytic, highlighting the impact of halogen positioning on pharmacokinetics vs. diagnostic utility .

4-Fluoro-N-(3-((2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)oxy)propyl)-3-methylaniline

  • Structure : Contains a 6-methyl group and ether-linked side chain.
  • Activity : Anti-tubercular agent with MIC = 0.03 µM against Mycobacterium tuberculosis, illustrating the shift from neurological to antimicrobial applications with methyl substitution .

Pharmacokinetic and Functional Comparisons

Table 1: Key Properties of Imidazo[1,2-a]pyridine Derivatives

Compound Substituents Biological Activity $K_i$ (nM) Metabolic Stability (% remaining) Key Application
2-(4-Fluorophenyl)-6-iodo 4-Fluorophenyl, Iodo Aβ Imaging 15 89.13% Alzheimer’s Diagnosis
IMPY 4-Dimethylaminophenyl, Iodo Aβ Imaging 15 ~70% (estimated) SPECT Imaging
Alpidem 4-Chlorophenyl, Chloro Anxiolytic N/A <50% Anxiety Treatment
Anti-TB Derivative 4-Fluorophenyl, Methyl Antimicrobial N/A Not reported Tuberculosis Therapy

Substituent Effects on Activity

  • Iodo vs. Bromo : Iodination enhances Aβ binding affinity (e.g., $^{125}$I-IMPY $Ki = 15 \, \text{nM}$ vs. $^{125}$I-DRK092 $Ki = 10 \, \text{nM}$) and improves radiolabeling efficiency for imaging .
  • Fluorophenyl vs. Chlorophenyl : Fluorine reduces metabolic degradation compared to chlorine, as evidenced by 89.13% stability of the fluorophenyl derivative vs. rapid clearance of chlorophenyl analogues .
  • Methyl vs. Iodo : Methyl groups favor antimicrobial activity (MIC = 0.03–0.004 µM) by modulating lipophilicity and target engagement in bacterial enzymes, whereas iodine optimizes brain uptake for neuroimaging .

Biological Activity

2-(4-Fluorophenyl)-6-iodoimidazo[1,2-a]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C₁₃H₈FIN₂
  • Molecular Weight : 338.12 g/mol
  • CAS Number : 478040-44-7
  • Functional Groups : Fluoro and Iodo substituents are present in the structure, which may influence its biological activity.

The compound's biological activity can be attributed to its interaction with various molecular targets. Research indicates that it may act as an inhibitor of key signaling pathways involved in cancer progression, particularly through inhibition of receptor tyrosine kinases such as c-Met and VEGFR-2.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that it inhibits cell proliferation in various cancer cell lines. For instance:

CompoundTargetIC₅₀ (μM)
This compoundc-Met0.11
This compoundVEGFR-20.19

These values indicate a high potency against these targets, suggesting its potential as a dual inhibitor for cancer therapy .

Antifungal Activity

In addition to its anticancer properties, this compound has been investigated for antifungal activity. A study highlighted its potential against drug-resistant strains of Candida albicans, targeting specific kinases involved in fungal growth. The virtual screening of compounds similar to this compound revealed promising candidates with strong binding affinities to the target kinase .

Case Study 1: Anticancer Efficacy

A recent study examined the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations correlating with the IC₅₀ values mentioned earlier. The study concluded that this compound could serve as a lead for developing new anticancer agents .

Case Study 2: Antifungal Potential

Another investigation focused on the antifungal activity of this compound against Candida albicans. The study employed molecular dynamics simulations to analyze interactions between the compound and the yeast casein kinase Yck2. Results suggested that the compound maintained stable interactions, indicating potential efficacy against fungal infections .

Q & A

Q. Critical Parameters :

  • Temperature Control : Reflux at 80–100°C ensures complete cyclization without side reactions .
  • Catalyst Loading : Pd catalysts (0.5–1 mol%) balance cost and efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >95% purity .

Basic Characterization Techniques

Q: Which spectroscopic methods are essential for characterizing this compound, and why? A:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., iodination at C6 vs. C7) and fluorophenyl substitution patterns. Peaks at δ 7.8–8.2 ppm (aromatic H) and δ 160–165 ppm (C-F coupling) are diagnostic .
  • Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺: ~383.1) and detects isotopic patterns from iodine .
  • FTIR : Identifies C-I (500–600 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches .
  • Elemental Analysis : Ensures stoichiometric consistency (e.g., C: ~44%, H: ~2.5%, N: ~7.3%) .

Advanced Synthetic Challenges

Q: How can regioselective iodination at the 6-position be achieved without competing side reactions? A:

  • Directed Metalation : Use directing groups (e.g., -OMe, -NH₂) to steer iodination to the 6-position .
  • Halogen Exchange : Replace a pre-existing bromine or chlorine atom at C6 with iodine via Ullmann-type coupling .
  • Microwave-Assisted Synthesis : Reduces reaction time (30 mins vs. 8 hrs) and improves selectivity by minimizing thermal degradation .

Biological Activity: Amyloid Imaging

Q: How does this compound bind to β-amyloid aggregates, and what methodologies validate this interaction? A:

  • In Vitro Binding : Competitive assays with [¹²⁵I]TZDM (thioflavin-T analog) show high affinity (Kᵢ = 10–15 nM) due to π-π stacking with amyloid fibrils .
  • Autoradiography : Brain sections from transgenic mice (Tg2576) show selective binding to amyloid plaques, correlating with thioflavin-S staining .
  • Biodistribution Studies : In vivo murine models reveal rapid brain uptake (2% ID/g at 2 mins) and washout, critical for minimizing background noise in imaging .

Advanced Structure-Activity Relationships (SAR)

Q: How do substituents (e.g., iodine vs. bromine) influence binding affinity and pharmacokinetics? A:

  • Halogen Effects : Iodine enhances binding affinity (Kᵢ = 15 nM) compared to bromine (Kᵢ = 10 nM) due to increased hydrophobic interactions .
  • Fluorophenyl Role : The 4-fluorophenyl group improves blood-brain barrier penetration via reduced polarity .
  • Metabolic Stability : Iodine reduces oxidative metabolism compared to methyl groups, as seen in derivatives like alpidem .

Data Contradiction Analysis

Q: How to resolve discrepancies between in vitro binding affinity and in vivo efficacy? A:

  • Autoradiography Validation : Confirm target engagement in brain tissues to rule out off-target binding .
  • Pharmacokinetic Profiling : Measure brain/plasma ratios and half-life to assess bioavailability limitations .
  • Metabolite Screening : Use LC-MS to identify degradation products that may interfere with binding .

Advanced Applications: Antimicrobial Design

Q: What structural modifications enhance antitubercular activity in imidazo[1,2-a]pyridine derivatives? A:

  • Substituent Optimization : Bromine at C6 (MIC = 0.03 µM) improves activity over iodine due to better target (cytochrome bcc1 oxidase) fit .
  • Hybrid Scaffolds : Conjugation with thiazole (e.g., 4-methyl-2-phenylthiazole) boosts potency against Mycobacterium smegmatis .
  • LogP Adjustment : Introduce polar groups (e.g., -OH, -NH₂) to balance lipophilicity and reduce cytotoxicity .

Radiolabeling for Imaging Probes

Q: What strategies improve the suitability of this compound as a SPECT/PET probe? A:

  • Isotope Selection : Replace iodine-125 with fluorine-18 for PET compatibility, though synthetic challenges exist .
  • Pro-drug Design : Incorporate ester groups to enhance brain uptake, followed by enzymatic cleavage .
  • Comparative Studies : Benchmark against [¹²⁵I]DRK092, which shows higher Aβ affinity but lower PET resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Fluorophenyl)-6-iodoimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
2-(4-Fluorophenyl)-6-iodoimidazo[1,2-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.